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molecular formula C8H8ClNO2 B050655 Methyl 2-chloro-6-methylpyridine-4-carboxylate CAS No. 3998-90-1

Methyl 2-chloro-6-methylpyridine-4-carboxylate

Cat. No. B050655
M. Wt: 185.61 g/mol
InChI Key: BDWMGYZSQKGUFA-UHFFFAOYSA-N
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Patent
US06362336B1

Procedure details

A mixture of methyl 2-chloro-6-methyl-pyridine-4-carboxylate (1.8 g, 10 mmol) and 10% palladium-on-charcoal catalyst (200 mg) in methanol (100 ml) was stirred under hydrogen at 5 atmospheres pressure. The catalyst was removed by filtration and the volatiles removed from the filtrate by evaporation. The residue was treated with 10% aqueous sodium hydroxide solution and extracted with ether (3×30 ml). The combined extracts were dried (MgSO4) and the solvent removed by evaporation to give methyl 2-methyl-pyridine-4-carboxylate (800 mg, 53%) as an oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[C:4]([CH3:12])[N:3]=1>[Pd].CO>[CH3:12][C:4]1[CH:5]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:7]=[CH:2][N:3]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C(=O)OC)C
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen at 5 atmospheres pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the volatiles removed from the filtrate by evaporation
ADDITION
Type
ADDITION
Details
The residue was treated with 10% aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC(=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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